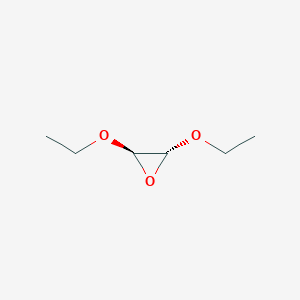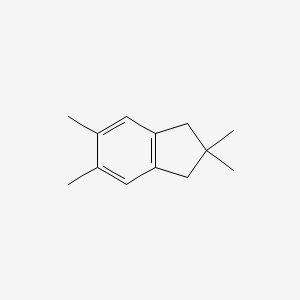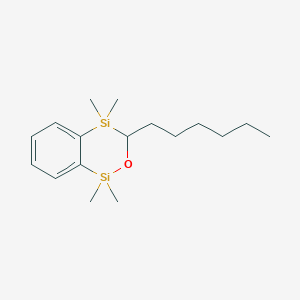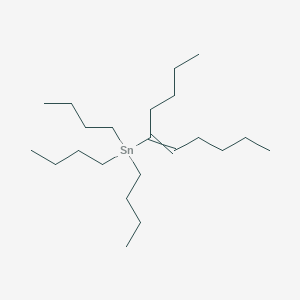
Tributyl(dec-5-EN-5-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(dec-5-en-5-yl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to three butyl groups and a dec-5-en-5-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as reagents in various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(dec-5-en-5-yl)stannane can be synthesized through the hydrostannation of alkynes. The reaction typically involves the use of tributyltin hydride and a suitable catalyst, such as ruthenium complexes, under an inert atmosphere . The reaction conditions often include the use of dry solvents like tetrahydrofuran (THF) and the exclusion of moisture to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tributyl(dec-5-en-5-yl)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Radical Reactions: Common reagents include tributyltin hydride and radical initiators like azobisisobutyronitrile (AIBN).
Substitution Reactions: Palladium catalysts, such as palladium acetate, are often used in coupling reactions with aryl halides.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in radical reactions, the products can include reduced alkenes or alkanes, while in substitution reactions, the products are often aryl derivatives .
Scientific Research Applications
Tributyl(dec-5-en-5-yl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in radical reactions and coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organotin polymers and materials with unique electronic properties.
Medicinal Chemistry: Organotin compounds, including this compound, are investigated for their potential biological activities, such as anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of tributyl(dec-5-en-5-yl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical-mediated transformations, such as hydrogen atom transfer or addition to unsaturated bonds . In substitution reactions, the tin atom acts as a nucleophile, facilitating the formation of new carbon-tin bonds .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the dec-5-en-5-yl group.
Tributyl(4,5-dihydrofuran-2-yl)stannane: Another organotin compound used in Stille coupling reactions.
Uniqueness
Tributyl(dec-5-en-5-yl)stannane is unique due to the presence of the dec-5-en-5-yl group, which can impart different reactivity and selectivity in chemical reactions compared to other organotin compounds. This makes it a valuable reagent in organic synthesis and material science .
Properties
CAS No. |
162375-22-6 |
|---|---|
Molecular Formula |
C22H46Sn |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
tributyl(dec-5-en-5-yl)stannane |
InChI |
InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
BRANMIUMBCLYAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CCCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


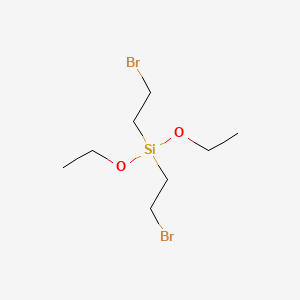
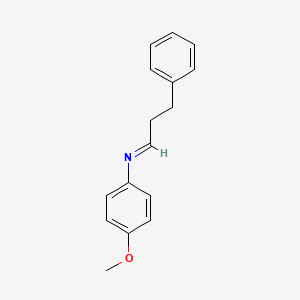
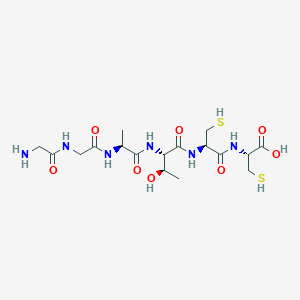
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
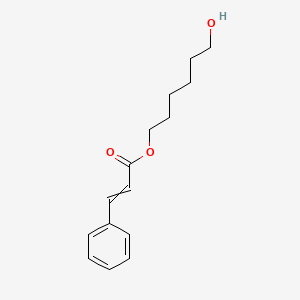
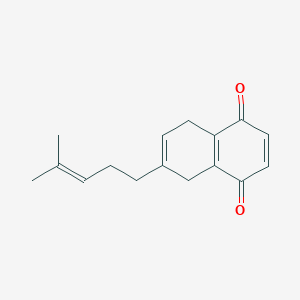
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
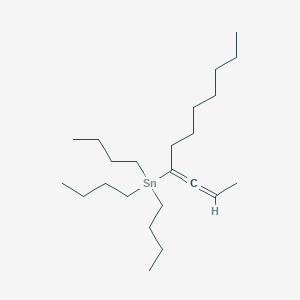
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
